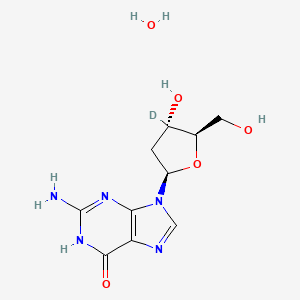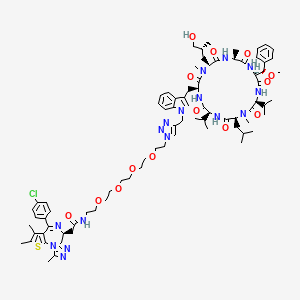
Srg-II-19F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Srg-II-19F involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary and typically involves the use of advanced organic synthesis techniques under controlled conditions .
Industrial Production Methods: Industrial production of this compound is not widely documented due to its primary use in research settings. it is likely produced in specialized laboratories with stringent quality control measures to ensure purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: Srg-II-19F undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: Substitution reactions are used to introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can introduce various functional groups .
Applications De Recherche Scientifique
Srg-II-19F is extensively used in scientific research, particularly in the following areas:
Mécanisme D'action
Srg-II-19F exerts its effects by targeting and degrading bromodomain1 of BRDT (BRDTBD1). The compound binds to the bromodomain, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation disrupts the function of BRDTBD1, thereby affecting the regulatory pathways involving ClpC2 and ClpC1P1P2 protease .
Comparaison Avec Des Composés Similaires
dBET1: Another degrader of bromodomain proteins, used in similar research applications.
JQ1: A bromodomain inhibitor that does not induce degradation but inhibits the function of bromodomain proteins.
PROTACs: A class of compounds designed to induce the degradation of target proteins through the ubiquitin-proteasome system
Uniqueness: Srg-II-19F is unique in its specific targeting of bromodomain1 of BRDT and its ability to induce degradation rather than merely inhibiting the function. This makes it a valuable tool in studying the regulatory mechanisms of proteostasis and protein degradation .
Propriétés
Formule moléculaire |
C80H109ClN16O14S |
|---|---|
Poids moléculaire |
1586.3 g/mol |
Nom IUPAC |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[4-[[3-[[(2S,5S,8S,11S,14S,17S,20S)-5-[(2R)-3-hydroxy-2-methylpropyl]-11-[(R)-methoxy(phenyl)methyl]-4,8,16-trimethyl-17-(2-methylpropyl)-3,6,9,12,15,18,21-heptaoxo-14,20-di(propan-2-yl)-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]methyl]indol-1-yl]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C80H109ClN16O14S/c1-46(2)38-63-75(102)86-67(47(3)4)76(103)85-61(78(105)93(12)64(39-49(7)45-98)74(101)83-51(9)73(100)88-70(71(107-14)55-20-16-15-17-21-55)77(104)87-68(48(5)6)79(106)94(63)13)40-56-42-95(62-23-19-18-22-59(56)62)43-58-44-96(92-90-58)29-31-109-33-35-111-37-36-110-34-32-108-30-28-82-65(99)41-60-72-91-89-53(11)97(72)80-66(50(8)52(10)112-80)69(84-60)54-24-26-57(81)27-25-54/h15-27,42,44,46-49,51,60-61,63-64,67-68,70-71,98H,28-41,43,45H2,1-14H3,(H,82,99)(H,83,101)(H,85,103)(H,86,102)(H,87,104)(H,88,100)/t49-,51+,60+,61+,63+,64+,67+,68+,70+,71-/m1/s1 |
Clé InChI |
FKAMBRPCGOVJMS-GSZMIYFGSA-N |
SMILES isomérique |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)C[C@@H](C)CO)C)CC2=CN(C3=CC=CC=C32)CC4=CN(N=N4)CCOCCOCCOCCOCCNC(=O)C[C@H]5C6=NN=C(N6C7=C(C(=C(S7)C)C)C(=N5)C8=CC=C(C=C8)Cl)C)C(C)C)CC(C)C)C)C(C)C)[C@@H](C9=CC=CC=C9)OC |
SMILES canonique |
CC1C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CC(C)CO)C)CC2=CN(C3=CC=CC=C32)CC4=CN(N=N4)CCOCCOCCOCCOCCNC(=O)CC5C6=NN=C(N6C7=C(C(=C(S7)C)C)C(=N5)C8=CC=C(C=C8)Cl)C)C(C)C)CC(C)C)C)C(C)C)C(C9=CC=CC=C9)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


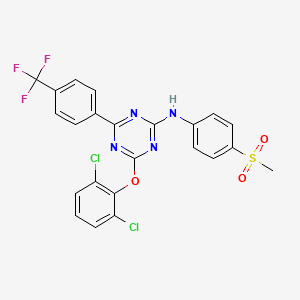
![Ethyl 2-[5-[(2-chlorophenyl)methyl]-2-oxo-1,3,4-oxadiazol-3-yl]acetate](/img/structure/B15139723.png)
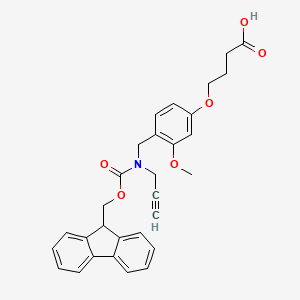
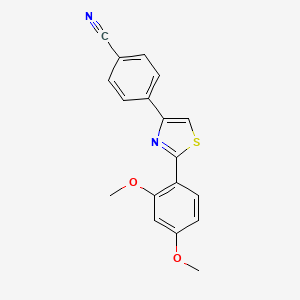
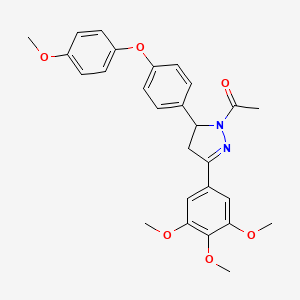
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B15139764.png)

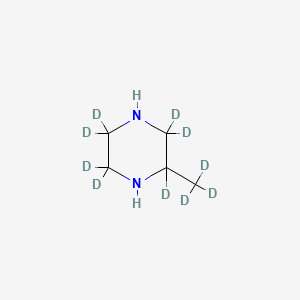
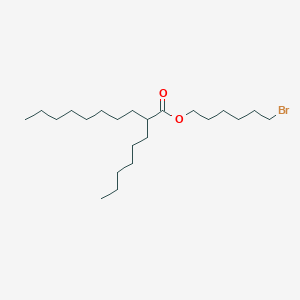
![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-yl]acetamide](/img/structure/B15139788.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-methyl-9,10-dioxoanthracen-1-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B15139800.png)


